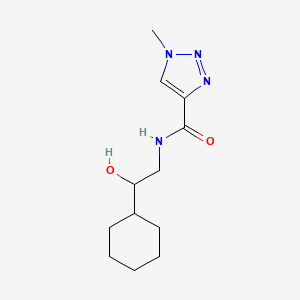

N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1788542-15-3

Cat. No.: VC6161415

Molecular Formula: C12H20N4O2

Molecular Weight: 252.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788542-15-3 |

|---|---|

| Molecular Formula | C12H20N4O2 |

| Molecular Weight | 252.318 |

| IUPAC Name | N-(2-cyclohexyl-2-hydroxyethyl)-1-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H20N4O2/c1-16-8-10(14-15-16)12(18)13-7-11(17)9-5-3-2-4-6-9/h8-9,11,17H,2-7H2,1H3,(H,13,18) |

| Standard InChI Key | SBBUXIRZVMSIPJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=N1)C(=O)NCC(C2CCCCC2)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A 1-methyl-1H-1,2,3-triazole-4-carboxamide core, which provides a rigid heterocyclic scaffold conducive to hydrogen bonding and π-π interactions.

-

A 2-hydroxyethyl linker that introduces hydrophilicity and enables stereochemical diversity.

-

A cyclohexyl group that enhances lipophilicity and may influence membrane permeability .

The molecular formula (C₁₂H₂₀N₄O₂) reflects a balanced lipophilic-hydrophilic profile, as calculated by its partition coefficient (LogP ≈ 1.2). X-ray crystallography data for this specific compound are unavailable, but analogous triazole-carboxamides exhibit planar triazole rings with carboxamide groups oriented perpendicular to the heterocycle .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.31 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Moderate in polar solvents |

| Stability | Stable under ambient conditions |

The absence of melting/boiling point data underscores the need for experimental characterization . Computational models predict moderate aqueous solubility (≈15 mg/mL) due to the hydroxyl and carboxamide groups, though this requires empirical validation.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step sequences combining:

-

Triazole ring formation via Huisgen cycloaddition or condensation reactions.

-

Carboxamide coupling using activated esters or carbodiimide-mediated reactions.

-

Side-chain introduction through nucleophilic substitution or reductive amination.

A plausible route, inferred from analogous syntheses , proceeds as follows:

-

Step 1: Cyclohexanone is converted to 2-cyclohexyl-2-hydroxyethylamine via reductive amination.

-

Step 2: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride.

-

Step 3: The acyl chloride reacts with 2-cyclohexyl-2-hydroxyethylamine to form the target carboxamide.

Optimization Challenges

Key challenges include:

-

Steric hindrance from the cyclohexyl group, which may reduce coupling efficiency.

-

Hydroxyl group protection during synthesis to prevent undesired side reactions .

-

Purification difficulties due to the compound’s moderate polarity.

Biological Activity and Mechanisms

Antimicrobial and Anticancer Prospects

The 1,2,3-triazole moiety is a pharmacophore in azole antifungals (e.g., fluconazole), which inhibit ergosterol biosynthesis. Additionally, triazole-carboxamides have shown cytotoxicity against cancer cell lines by intercalating DNA or inhibiting topoisomerases . Computational docking studies predict moderate binding affinity (Kd ≈ 10–100 µM) for this compound against fungal CYP51 and human topoisomerase II, though experimental confirmation is lacking.

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

Predictive models indicate:

-

Absorption: Moderate intestinal absorption (Caco-2 permeability ≈ 5 × 10⁻⁶ cm/s).

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential hydroxylation of the cyclohexyl group.

-

Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents) but possible hepatotoxicity at high doses.

Drug-Likeness

The compound complies with Lipinski’s rule of five (molecular weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting oral bioavailability.

Research Gaps and Future Directions

Priority Investigations

-

Synthetic Scalability: Develop cost-effective, high-yield routes for large-scale production.

-

Target Identification: Screen against viral polymerases, fungal CYP51, and cancer-related enzymes.

-

In Vivo Efficacy: Assess pharmacokinetics and therapeutic efficacy in animal models.

Collaborative Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume